2-(Difluoromethyl)-6-methoxynaphthalene

Description

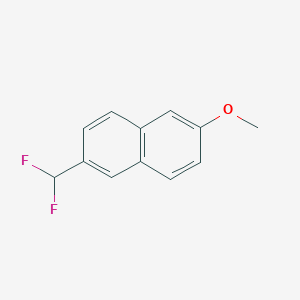

2-(Difluoromethyl)-6-methoxynaphthalene is a fluorinated naphthalene derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 6-position of the naphthalene core. Fluorinated naphthalenes are pivotal in drug development due to fluorine’s ability to modulate pharmacokinetics, bioavailability, and metabolic stability .

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7,12H,1H3 |

InChI Key |

SGGZONFBOIHTNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as methanol, to achieve high yields.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-6-methoxynaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, can be employed to facilitate the transfer of the difluoromethyl group to the naphthalene core . These methods are optimized for efficiency and scalability, ensuring the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-6-methoxynaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique electronic properties also contribute to its reactivity and stability in different environments .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

1. 2-(1-Fluoroethyl)-6-methoxynaphthalene (Compound 2) :

- Synthesis : Produced via nucleophilic fluorination of redox-active esters using [¹⁸F]fluoride under photocatalytic conditions .

- Stability : Exhibits moderate stability in polar solvents (e.g., MeCN) but requires inert atmospheres for radiochemical applications .

- NMR Data :

- ¹H-NMR (CDCl₃) : δ 7.70–7.15 (m, aromatic protons), 5.12 (dq, J = 48.1 Hz, CH₂F), 3.92 (s, OCH₃) .

- ¹⁹F-NMR (CDCl₃) : δ -218.2 ppm (fluoromethyl group) .

2-(3-Fluoropropyl)-6-methoxynaphthalene (Compound 5) :

- Synthesis : Prepared via nucleophilic substitution of brominated precursors with [¹⁸F]KF, yielding PET tracers like [¹⁸F]Amylovis .

- Application : Demonstrated high blood-brain barrier penetration in preclinical amyloid plaque imaging .

2-(1-((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)ethyl)-6-methoxynaphthalene (Compound 48): Synthesis: Utilized hexafluoropropanol as a nucleophile, but low yields (<5%) due to steric hindrance . ¹⁹F-NMR: δ -74.5 ppm (CF₃ groups), highlighting electronic effects of bulky fluorinated substituents .

Comparison with 2-(Difluoromethyl)-6-methoxynaphthalene :

Radiotracer Performance :

| Compound | Molar Activity (GBq/μmol) | Radiochemical Yield (%) | Key Application |

|---|---|---|---|

| [¹⁸F]2 (Fluoroethyl) | 45–60 | 15–25 | PET imaging |

| [¹⁸F]Amylovis (Fluoropropyl) | 80–100 | 30–40 | Amyloid plaque imaging |

This compound :

- No direct radiochemical data are available, but its difluoromethyl group may enhance in vivo stability compared to labile fluoroethyl groups, which undergo defluorination in biological systems .

Physicochemical Properties

Lipophilicity (logP) :

Metabolic Stability :

- Fluoropropyl derivatives (e.g., Compound 5) show slower hepatic clearance than fluoroethyl analogs due to reduced susceptibility to CYP450 oxidation .

Biological Activity

2-(Difluoromethyl)-6-methoxynaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with both a difluoromethyl group and a methoxy group. This combination imparts distinctive chemical properties that have garnered attention in medicinal chemistry for their potential biological activities.

The molecular formula for this compound is . The presence of the difluoromethyl group enhances the compound's reactivity, while the methoxy group contributes to its electronic characteristics, making it an interesting candidate for drug development and other applications.

Synthesis Methods:

- Refluxing with Fluorinated Reagents: A common method involves refluxing naphthalene derivatives with difluoromethylating agents.

- Electrophilic Aromatic Substitution: This method allows for selective substitution on the naphthalene ring, facilitating the introduction of the difluoromethyl and methoxy groups.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound can effectively bind to certain proteins and enzymes, which may inhibit specific biochemical pathways. Molecular docking studies reveal low interaction energies with target proteins, indicating potential inhibitory effects on microbial growth.

Anticancer Potential

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary in vitro studies suggest that it may inhibit cell proliferation in cancerous cells, making it a potential lead compound for cancer therapeutics.

Case Studies and Research Findings

-

Antibacterial Activity Study:

- A study focused on the antibacterial effects of various naphthalene derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Values: The compound showed MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option.

-

Anticancer Activity Study:

- In a study assessing the antiproliferative effects on human cancer cell lines (e.g., HeLa and A549), this compound exhibited IC50 values indicating effective inhibition of cell growth.

- The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased markers of apoptosis in treated cells.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological activities attributed to variations in substituent positioning. The following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Contains a bromine atom instead of difluoromethyl | Known for its use as an active intermediate in pharmaceuticals |

| 1-Difluoromethyl-6-methoxynaphthalene | Difluoromethyl group at position 1 | Exhibits different reactivity patterns due to position change |

| 6-(1,1-Difluoroethyl)naphthalene | Contains a difluoroethyl group instead of difluoromethyl | Shows distinct physical properties compared to difluoromethyl derivatives |

| 2-Methoxy-1-naphthalenecarboxylic acid | Contains a carboxylic acid functional group | Provides different solubility and reactivity profiles compared to naphthalenes with halogens or fluorinated groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.